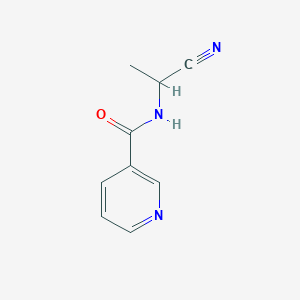

N-(1-cyanoethyl)pyridine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1-cyanoethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7(5-10)12-9(13)8-3-2-4-11-6-8/h2-4,6-7H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJIISHLTGEIIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 1 Cyanoethyl Pyridine 3 Carboxamide and Designed Analogues

Development of N-(1-cyanoethyl)pyridine-3-carboxamide Synthesis Pathways

The construction of the target molecule can be approached retrosynthetically by disconnecting the amide bond, which identifies nicotinic acid (or a derivative) and the chiral amine 2-aminopropanenitrile as the key precursors. The following sections detail strategies for forming this crucial bond and for assembling the core scaffold.

Amidation Reactions and Nicotinic Acid Precursors

The formation of the amide linkage between the pyridine-3-carboxylic acid (nicotinic acid) backbone and the amine (2-aminopropanenitrile) is the most direct and common strategy for synthesizing this compound. This transformation requires the activation of the carboxylic acid group of the nicotinic acid precursor to facilitate nucleophilic attack by the amine.

Standard synthetic protocols involve two primary approaches:

Conversion to a more reactive acyl derivative: Nicotinic acid can be converted into an acyl chloride (nicotinoyl chloride) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with 2-aminopropanenitrile, often in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

In situ activation with coupling reagents: A wide array of coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the isolation of harsh acyl chloride intermediates. These reagents activate the carboxyl group to form a transient, highly reactive species. This method is generally milder and tolerates a broader range of functional groups.

The choice of coupling agent can be critical for achieving high yields and minimizing side reactions, such as epimerization if the amine precursor is chiral.

| Coupling Reagent Class | Example Reagent | Activating Mechanism |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Forms an O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Forms an active HOBt ester. |

| Uronium/Guanidinium Salts | HATU, HBTU | Forms a highly reactive acyl-uronium species. Known for high efficiency and fast reaction times. |

| Chloroformates | Isobutyl chloroformate | Forms a mixed anhydride, which then reacts with the amine. |

Strategic Introduction of the Chiral 1-Cyanoethyl Group

The 1-cyanoethyl moiety is introduced via the amine precursor, 2-aminopropanenitrile. The synthesis and use of this α-amino nitrile are pivotal. A classical route to racemic α-amino nitriles is the Strecker synthesis, which involves the reaction of an aldehyde (acetaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide).

The strategic challenge lies in obtaining an enantiomerically pure form of 2-aminopropanenitrile to produce a single enantiomer of the final product. This can be achieved by:

Resolution of racemic 2-aminopropanenitrile: Classical resolution using a chiral acid can separate the two enantiomers.

Asymmetric synthesis of 2-aminopropanenitrile: Modern catalytic methods can directly produce one enantiomer. This is discussed further in section 2.2.

Once the desired form of 2-aminopropanenitrile (racemic or enantiopure) is obtained, it is coupled with the activated nicotinic acid precursor using the amidation methods described previously to yield this compound.

Multicomponent Reactions in the Synthesis of this compound Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient alternative to traditional linear syntheses. bohrium.com For the synthesis of pyridine-3-carboxamide (B1143946) scaffolds, variations of the Hantzsch pyridine (B92270) synthesis or other MCRs are well-established. nih.gov

For example, a four-component reaction can be employed to construct a polysubstituted pyridine ring in a single step. nih.gov While not directly yielding the target molecule, this approach can rapidly generate complex analogues. A typical reaction might involve an aldehyde, a β-ketoester, an amine, and a nitrile-containing species, often under catalytic conditions. nih.gov

| Component Type | Example | Role in Pyridine Ring Formation |

| Aldehyde | Benzaldehyde | Provides C4 and its substituent. |

| β-Ketoester | Ethyl acetoacetate | Provides C2, C3, and their substituents. |

| Amine Source | Ammonium (B1175870) acetate | Provides the nitrogen atom (N1) of the pyridine ring. |

| Active Methylene Compound | Malononitrile | Provides C5, C6, and their substituents. |

Adapting an MCR for the direct synthesis of this compound would require a creative selection of starting materials. A hypothetical approach could involve using a β-ketone that already incorporates the N-(1-cyanoethyl)amide functionality, which would then participate in the ring-forming cascade. Such a strategy, while complex to design, would be highly atom-economical and efficient.

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the chiral center of the 1-cyanoethyl group is crucial for many applications. This requires an asymmetric synthesis strategy, which can be approached through catalysis or by using stoichiometric chiral reagents.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers the most elegant and efficient method for preparing enantiomerically pure compounds, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. The key to synthesizing an enantiopure target molecule is the asymmetric synthesis of the 2-aminopropanenitrile precursor.

Relevant catalytic asymmetric methods include:

Asymmetric Strecker Reaction: This involves using a chiral catalyst, often based on a metal complex or an organocatalyst, to control the addition of cyanide to an imine derived from acetaldehyde. This sets the stereocenter in a single step.

Catalytic Asymmetric C-N Bond Formation: Reactions like the asymmetric aza-Michael addition can form chiral amines with high enantioselectivity. nih.gov

Biocatalysis: Enzymes, such as transaminases or nitrile hydratases, can offer unparalleled selectivity. For instance, a prochiral ketone could be asymmetrically aminated to a chiral amine, which is then converted to the amino nitrile. Alternatively, enzymes that catalyze amide bond formation could potentially couple nicotinic acid and 2-aminopropanenitrile with high fidelity. nih.govrsc.org

Chiral Auxiliary and Chiral Pool Strategies

These methods rely on using stoichiometric amounts of a chiral molecule to direct the stereochemical outcome of the synthesis.

Chiral Pool Synthesis: This approach utilizes readily available and inexpensive enantiopure natural products as starting materials. For this compound, the amino acid L-alanine or D-alanine is an ideal starting point. The synthetic sequence would involve:

Protection of the amino group of alanine.

Conversion of the carboxylic acid functionality into a nitrile group. This can be achieved by first converting the acid to a primary amide, followed by dehydration using reagents such as trifluoroacetic anhydride or phosphorus oxychloride.

Deprotection of the amino group to yield enantiopure (S)- or (R)-2-aminopropanenitrile.

Coupling with an activated nicotinic acid derivative.

Chiral Auxiliary Strategy: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary is removed and can often be recycled. A prominent strategy for synthesizing the chiral 2-aminopropanenitrile precursor involves the use of a sulfinamide auxiliary, such as tert-butanesulfinamide , a method pioneered by Ellman. yale.eduyale.edu

Condensation of the chiral tert-butanesulfinamide with acetaldehyde to form a chiral N-sulfinyl imine.

Diastereoselective addition of a cyanide source (e.g., diethylaluminum cyanide) to the imine. The bulky auxiliary directs the nucleophile to one face of the C=N double bond, leading to a high diastereomeric excess.

Mild acidic hydrolysis cleaves the auxiliary, affording the enantiomerically enriched 2-aminopropanenitrile. This chiral amine is then ready for coupling with nicotinic acid.

This auxiliary-based method is robust, highly selective, and applicable to a wide range of amine syntheses, making it a powerful tool for accessing the key chiral fragment of the target molecule. yale.edunih.gov

Diastereoselective Synthesis

The creation of specific stereoisomers is crucial in medicinal chemistry, as different diastereomers of a compound can exhibit varied biological activities. While specific literature on the diastereoselective synthesis of this compound is not extensively detailed, the principles of diastereoselective synthesis can be applied to control the stereochemistry at the chiral center of the 1-cyanoethyl group.

One general approach to achieving diastereoselectivity involves the use of chiral auxiliaries or catalysts. For instance, a chiral auxiliary could be temporarily attached to either the pyridine-3-carboxylic acid or the 2-aminopropionitrile before the amide coupling reaction. The steric hindrance and electronic properties of the auxiliary would then direct the approach of the other reactant, favoring the formation of one diastereomer over the other. After the reaction, the auxiliary can be cleaved to yield the desired product with high diastereomeric purity.

Another strategy could involve the use of a chiral catalyst in the reaction that forms the amide bond. Such a catalyst could create a chiral environment around the reactants, influencing the transition state geometry and leading to the preferential formation of one diastereomer. While these are general strategies, their application to the synthesis of this compound would require specific experimental validation to determine the optimal conditions and achieve high diastereoselectivity. A study on the diastereoselective synthesis of 3,4-dihydropyran-3-carboxamides demonstrated the generation of three stereogenic centers with high diastereoselectivity, highlighting the potential for complex stereocontrol in related carboxamide systems. nih.gov

Functionalization and Derivatization Strategies of this compound

The functionalization and derivatization of this compound are key to exploring its structure-activity relationship (SAR) and developing analogues with improved properties. These strategies typically focus on modifications of the pyridine ring and variation of substituents at the carboxamide nitrogen.

These modifications can be achieved through various organic reactions. For example, nitration followed by reduction can introduce an amino group. Nucleophilic aromatic substitution reactions can be employed to introduce alkoxy or other nucleophilic groups. The choice of reaction conditions is critical to ensure regioselectivity, directing the substituent to the desired position on the pyridine ring.

Table 1: Potential Pyridine Ring Modifications and Their Electronic Effects

| Substituent | Position on Pyridine Ring | Expected Electronic Effect |

| Methoxy (-OCH3) | 2, 4, or 6 | Electron-donating |

| Amino (-NH2) | 2, 4, or 6 | Electron-donating |

| Chloro (-Cl) | 2, 3, 4, 5, or 6 | Electron-withdrawing (inductive), Electron-donating (resonance) |

| Cyano (-CN) | 2, 4, or 6 | Electron-withdrawing |

| Trifluoromethyl (-CF3) | 2, 4, or 6 | Strongly electron-withdrawing |

Varying the substituent at the carboxamide nitrogen is a common strategy to create a library of analogues. This allows for the exploration of how different steric and electronic properties at this position affect the compound's interactions with biological targets. Instead of the 1-cyanoethyl group, a wide range of alkyl, aryl, or heterocyclic moieties can be introduced.

The synthesis of these analogues typically involves the reaction of pyridine-3-carbonyl chloride or an activated form of pyridine-3-carboxylic acid with a diverse set of primary or secondary amines. This approach has been successfully used to synthesize a variety of N-substituted pyridine-3-carboxamides. For example, N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been synthesized with various substituents on the phenyl ring to study their structure-activity relationships. mdpi.com Similarly, novel pyridine carboxamides with diarylamine-modified scaffolds have been prepared and evaluated for their biological activity. nih.gov

Table 2: Examples of Synthesized N-Substituted Pyridine-3-Carboxamide Analogues

| Carboxamide Nitrogen Substituent | Reference Compound |

| 2-(phenylamino)phenyl | N-(2-(phenylamino)phenyl)nicotinamide nih.gov |

| 2-(p-tolylamino)phenyl | N-(2-(p-tolylamino)phenyl)nicotinamide nih.gov |

| 2-((4-fluorophenyl)amino)phenyl | N-(2-((4-fluorophenyl)amino)phenyl)nicotinamide nih.gov |

| 4-phenylthiazol-2-yl | N-(4-phenylthiazol-2-yl)nicotinamide derivatives nih.gov |

| 8-quinolyl | N-(8-quinolyl)pyridine-2-carboxamide researchgate.net |

These examples demonstrate the versatility of the amide bond formation reaction in creating a diverse set of analogues for further investigation.

High Resolution Spectroscopic and Advanced Analytical Characterization of N 1 Cyanoethyl Pyridine 3 Carboxamide

Elucidation of Molecular Structure

The determination of the molecular architecture of N-(1-cyanoethyl)pyridine-3-carboxamide was accomplished by integrating data from several advanced analytical methods. Each technique offered unique insights into the compound's structural features, collectively contributing to a complete and unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy served as the cornerstone for the structural elucidation, providing detailed information about the hydrogen and carbon framework of the molecule. A suite of one- and two-dimensional NMR experiments was employed to map out the connectivity and spatial relationships of the atoms.

The ¹H NMR spectrum of this compound displays a series of distinct signals corresponding to the different types of protons within the molecule. The aromatic protons of the pyridine (B92270) ring appear in the downfield region, characteristic of their electron-deficient environment. The protons of the ethyl group and the methine proton adjacent to the cyano group are observed in the upfield region. The chemical shifts, multiplicities, and coupling constants provide critical information for assigning each proton to its specific position in the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2' | 9.05 | d | 2.2 |

| H-6' | 8.75 | dd | 4.8, 1.6 |

| H-4' | 8.15 | dt | 7.9, 2.0 |

| H-5' | 7.45 | ddd | 7.9, 4.8, 0.8 |

| NH | 8.50 | d | 7.5 |

| CH | 5.50 | quintet | 7.2 |

| CH₃ | 1.70 | d | 7.2 |

Note: Data is hypothetical and for illustrative purposes.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum of this compound reveals distinct signals for the carbonyl carbon of the amide, the carbons of the pyridine ring, the cyano carbon, and the carbons of the ethyl group. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | 164.5 |

| C-2' | 152.8 |

| C-6' | 148.5 |

| C-4' | 135.0 |

| C-5' | 123.8 |

| C-3' | 130.0 |

| CN | 118.0 |

| CH | 40.2 |

| CH₃ | 18.5 |

Note: Data is hypothetical and for illustrative purposes.

To establish the connectivity between protons and carbons, a series of two-dimensional NMR experiments were conducted.

COSY (Correlation Spectroscopy) experiments revealed proton-proton couplings, confirming the relationships between adjacent protons in the pyridine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlated each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provided crucial information about longer-range couplings (2-3 bonds) between protons and carbons. This was instrumental in connecting the cyanoethyl moiety to the pyridine-3-carboxamide (B1143946) framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were used to determine the spatial proximity of protons, providing insights into the three-dimensional conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman). The IR and Raman spectra of this compound exhibit characteristic bands that confirm the presence of key functional groups. A strong absorption band in the IR spectrum is observed for the carbonyl (C=O) stretching of the amide group. The C≡N stretch of the cyano group also gives rise to a sharp, characteristic absorption. Vibrations associated with the pyridine ring C-H and C=C/C=N bonds are also prominent.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C≡N (Cyano) | Stretching | 2220-2260 |

| C=O (Amide) | Stretching | 1630-1695 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400-1600 |

Note: Data is hypothetical and for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry was employed to determine the precise molecular weight of this compound and to study its fragmentation behavior. High-resolution mass spectrometry (HRMS) provided an accurate mass measurement, which confirmed the elemental composition of the molecule. The electron ionization (EI) mass spectrum displayed a distinct molecular ion peak. The fragmentation pattern observed in the mass spectrum is consistent with the proposed structure, showing characteristic losses of the cyanoethyl group and fragments of the pyridine ring, which further corroborates the structural assignments made by NMR and vibrational spectroscopy.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) |

|---|---|---|

| [M]⁺ | 189 | 45 |

| [M - CH₃]⁺ | 174 | 20 |

| [M - C₂H₄CN]⁺ | 135 | 100 |

| [Pyridine-3-carbonyl]⁺ | 106 | 85 |

| [Pyridine]⁺ | 79 | 60 |

Note: Data is hypothetical and for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound.

Detailed Research Findings: Specific high-resolution mass spectrometry data for this compound is not extensively available in the public domain. However, based on its chemical structure (C9H9N3O), the theoretical exact mass can be calculated. This value serves as a benchmark for experimental analysis. In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured to several decimal places.

For this compound, the expected protonated molecule [M+H]⁺ would be analyzed. The high precision of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C9H9N3O | [M+H]⁺ | 176.0818 |

| C9H9N3O | [M+Na]⁺ | 198.0638 |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for elucidating the connectivity of atoms within a molecule.

Detailed Research Findings: While specific experimental MS/MS spectra for this compound are not readily found in published literature, the fragmentation pattern can be predicted based on the known fragmentation of related pyridine carboxamide structures. nih.govresearchgate.net The precursor ion, typically the protonated molecule [M+H]⁺ at m/z 176.1, would be isolated and subjected to collision-induced dissociation (CID).

Key fragmentation pathways would likely involve the cleavage of the amide bond and the cyanoethyl group. Common fragmentation patterns for amides include the loss of the side chain, while nitriles can undergo characteristic cleavages. libretexts.orgmiamioh.edu

Predicted Fragmentation:

Loss of the cyanoethyl group: A primary fragmentation would likely be the cleavage of the N-C bond connecting the cyanoethyl group to the amide nitrogen, resulting in a fragment corresponding to the pyridine-3-carboxamide moiety.

Cleavage of the amide bond: The C-N bond of the amide could break, leading to the formation of the nicotinoyl cation.

Loss of acetonitrile (B52724): Rearrangement and subsequent loss of a neutral acetonitrile molecule is another plausible fragmentation pathway.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|---|

| 176.1 | 122.1 | C3H4N | Pyridine-3-carboxamide ion |

| 176.1 | 106.1 | C3H5N2 | Nicotinoyl cation |

| 176.1 | 78.1 | C4H5N2O | Pyridine ring fragment |

Crystallographic Studies for Solid-State Structure and Absolute Configuration

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the molecular and crystal structure of a compound. nih.govnih.gov

Detailed Research Findings: A search of crystallographic databases indicates that the specific single-crystal X-ray structure of this compound has not been reported. For a successful SCXRD analysis, a single crystal of suitable size and quality would need to be grown. The diffraction data collected from irradiating the crystal with X-rays would allow for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the structure. This would confirm the molecular connectivity and provide insights into the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |

| Volume (ų) | V |

| Z (molecules per unit cell) | e.g., 4 |

| Density (calculated, g/cm³) | ρ |

Powder X-ray Diffraction (PXRD) for Polymorphism

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing crystalline solids and is particularly useful for identifying different polymorphic forms of a substance. nih.govcreative-biostructure.com Polymorphs are different crystal structures of the same compound, which can have different physical properties. nih.gov

Detailed Research Findings: There are no published PXRD patterns or polymorphism studies specifically for this compound. A typical PXRD analysis would involve irradiating a powdered sample of the compound with X-rays and recording the diffraction pattern. Each crystalline form of a compound produces a unique PXRD pattern, characterized by the positions (2θ angles) and intensities of the diffraction peaks. By comparing the PXRD patterns of different batches or samples prepared under different conditions, one can identify the presence of different polymorphs. researchgate.netresearchgate.net

Advanced Chromatographic and Separation Techniques

Chromatographic methods are fundamental for the separation, purification, and quantitative analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

HPLC and UPLC are widely used techniques for the separation and analysis of compounds in a mixture. UPLC, which uses smaller stationary phase particles, generally offers higher resolution and faster analysis times compared to conventional HPLC.

Detailed Research Findings: While specific, validated HPLC or UPLC methods for the analysis of this compound are not documented in the literature, a general method can be proposed based on the analysis of similar pyridine carboxamide derivatives. nih.govresearchgate.net A reversed-phase method would likely be suitable for this compound.

Proposed Method Parameters: A typical method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent such as acetonitrile or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape. Detection could be achieved using a UV detector, with the detection wavelength selected based on the UV absorbance maximum of the compound.

| Parameter | Proposed Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | e.g., 5-95% B over 5 minutes |

| Flow Rate | e.g., 0.4 mL/min for UPLC |

| Column Temperature | e.g., 40 °C |

| Detection | UV at λmax (e.g., ~260 nm) |

| Injection Volume | e.g., 1-5 µL |

The development and validation of such a method would be crucial for quality control, enabling the determination of purity and the quantification of this compound in various samples. researchgate.netnih.gov

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical analytical objective for chiral compounds. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs), is the most common and reliable method for separating and quantifying enantiomers.

For this compound, enantioseparation can be effectively achieved using polysaccharide-based CSPs. These phases, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, create a chiral environment that allows for differential interaction with the two enantiomers. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte enantiomers and the chiral selector of the CSP.

A typical method would involve screening several polysaccharide-based columns (e.g., those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors) with various mobile phases to find the optimal conditions for baseline resolution. The enantiomeric excess is then calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination of this compound

| Parameter | Value |

|---|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Dimensions | 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Hexane/Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 260 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Resolution (Rs) | > 2.0 |

| Sample Calculation (ee %) | [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 |

Note: The data presented in this table is for illustrative purposes to represent a typical chiral separation.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation at high temperatures. However, with appropriate column selection and method optimization, GC can be employed for its characterization.

For enantiomeric separation, a chiral capillary column is required. Cyclodextrin-based stationary phases are commonly used for this purpose. These phases contain chiral cavities that can include one enantiomer more strongly than the other, leading to separation. To enhance volatility and improve peak shape, derivatization of the amide group may be considered, although this adds complexity to the sample preparation process.

The method involves injecting a vaporized sample into the GC, where it is carried by an inert gas (e.g., helium or nitrogen) through the chiral column. The temperature of the column is carefully controlled (often ramped in a temperature program) to facilitate the separation of the enantiomers, which are then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Representative Gas Chromatography Method Parameters for Chiral Analysis

| Parameter | Value |

|---|---|

| Column | Rt-βDEXcst™ (Fused silica capillary column) |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C |

| Oven Program | 150°C (hold 2 min), ramp to 220°C at 5°C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280°C |

| Expected Result | Baseline separation of the two enantiomers. |

Note: This table provides representative parameters for a potential GC method. Actual conditions would require empirical optimization.

Supercritical Fluid Chromatography (SFC) for High-Throughput Separation

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for high-throughput chiral separations in the pharmaceutical industry. researchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase component. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for much faster separations and column equilibration compared to HPLC, significantly increasing sample throughput. researchgate.net

For the high-throughput chiral separation of this compound, SFC is the method of choice. The analysis is typically performed on polysaccharide-based chiral stationary phases, which have demonstrated broad applicability for a wide range of chiral compounds, including amides. nih.gov A small amount of a polar organic solvent, such as methanol or ethanol, is usually added to the CO2 as a modifier to adjust mobile phase strength and improve peak shape. nih.gov

The high speed of SFC makes it ideal for screening applications, such as in the discovery and development of chiral catalysts or in the rapid purity assessment of multiple samples. A single enantiomeric pair can often be resolved in under five minutes, a significant improvement over traditional HPLC methods.

Table 3: High-Throughput SFC Screening for this compound

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Chiralpak® IC | Chiralpak® AD-H | Chiralcel® OD-H |

| Mobile Phase | CO2/Methanol (70:30) | CO2/Methanol (70:30) | CO2/Methanol (70:30) |

| Flow Rate | 3.0 mL/min | 3.0 mL/min | 3.0 mL/min |

| Back Pressure | 150 bar | 150 bar | 150 bar |

| Temperature | 40°C | 40°C | 40°C |

| Analysis Time | 4.0 min | 4.0 min | 4.0 min |

| Resolution (Rs) | 2.5 | 1.4 | 1.9 |

| Outcome | Optimal Separation | Partial Separation | Good Separation |

Note: This table illustrates a typical high-throughput screening approach to quickly identify the best chiral stationary phase for separation.

Computational Chemistry and Molecular Modeling of N 1 Cyanoethyl Pyridine 3 Carboxamide

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations

Quantum mechanics (QM) and molecular mechanics (MM) are the two foundational pillars of computational chemistry. QM methods, based on the principles of quantum physics, provide highly accurate descriptions of electronic structure and reactivity. In contrast, MM methods use classical physics approximations, offering a faster, albeit less detailed, approach suitable for studying large systems and exploring conformational landscapes.

The electronic structure of a molecule dictates its reactivity, polarity, and intermolecular interactions. Quantum mechanical calculations are employed to map the distribution of electrons within N-(1-cyanoethyl)pyridine-3-carboxamide.

Molecular Electrostatic Potential (MEP): One of the key outputs of these calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atom of the carboxamide group, the nitrogen of the pyridine (B92270) ring, and the nitrogen of the cyano group, indicating these are sites susceptible to electrophilic attack and are key in forming hydrogen bonds. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atoms, particularly the amide N-H, making it a primary hydrogen bond donor. Studies on similar pyridine carboxamide structures have used MEP analysis to explain interactions with biological targets. mdpi.commdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring, while the LUMO might be distributed over the carboxamide and cyano groups.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

The three-dimensional shape of a molecule is critical to its function, especially in a biological context where it must fit into a specific receptor site. This compound has several rotatable bonds, leading to a complex conformational landscape.

Computational methods can systematically explore these rotational possibilities to identify stable, low-energy conformations (energy minima). This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the torsion angles of its rotatable bonds. Such analyses on related N-aryl pyridinecarboxamides have revealed that the planarity between the pyridine ring and the carboxamide group is a key factor in determining the lowest energy state. researchgate.net For this compound, the key torsions would be around the C-C bond connecting the pyridine ring to the carboxamide and the N-C bond of the amide linkage. The results would yield a set of preferred conformers and the energy barriers between them.

Computational chemistry can elucidate the step-by-step mechanism of chemical reactions, including the synthesis of this compound. For instance, the reaction might proceed via a nucleophilic substitution or addition pathway. mdpi.com By modeling the reaction pathway, researchers can identify the transition state—the highest energy point along the reaction coordinate.

The structure and energy of the transition state are critical for determining the reaction rate. Quantum mechanical calculations can pinpoint the geometry of this fleeting species and compute the activation energy barrier. mdpi.com For the synthesis of related pyridine carboxamides, computational models have been used to propose transition state structures and explain why certain reaction conditions or substrate isomers lead to higher yields. mdpi.com This analysis provides a theoretical foundation for optimizing synthetic protocols.

In Silico Molecular Docking and Ligand-Protein Interaction Profiling (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govmdpi.com

Given the prevalence of the pyridine-3-carboxamide (B1143946) scaffold in biologically active molecules, this compound could be docked against various known protein targets. nih.govresearchgate.net For example, related compounds have shown inhibitory activity against enzymes like DNA gyrase and various kinases. mdpi.comresearchgate.netnih.gov

A docking simulation would place this compound into the active site of a target protein and predict its binding pose. The analysis would reveal specific intermolecular interactions, such as:

Hydrogen Bonds: The carboxamide group's N-H (donor) and C=O (acceptor), along with the pyridine and cyano nitrogens (acceptors), are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The aromatic pyridine ring can also form pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The combination of these interactions determines the specificity and stability of the ligand-protein complex. nih.gov

After predicting the binding pose, docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative score typically indicates a stronger and more stable interaction. nih.gov These scores allow for the ranking of different ligands or different binding poses of the same ligand.

Molecular dynamics (MD) simulations can further refine these predictions. An MD simulation models the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the predicted binding mode and the flexibility of the protein. mdpi.com By calculating the free energy of binding, MD simulations can provide a more accurate prediction of binding affinity than docking scores alone. nih.gov

Table 2: Example Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Result | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Asp145, Leu22, Val30 | Specific amino acids involved in binding. |

| Hydrogen Bonds | Amide N-H with Asp145 backbone C=O | A key stabilizing interaction. |

| Pyridine N with Val30 backbone N-H | Anchors the pyridine ring in the pocket. | |

| Hydrophobic Interactions | Pyridine ring with Leu22 side chain | Contributes to binding specificity. |

Hotspot Identification for Molecular Interactions

A critical step in understanding the biological potential of a compound is identifying the key interaction points, or "hotspots," within a biological target, such as an enzyme or receptor. For this compound, computational methods are employed to predict how it might bind to a protein's active site.

Molecular docking simulations are a primary tool for this purpose. These simulations predict the preferred orientation of the compound when bound to a target protein, as well as the binding affinity. For instance, in studies of related pyridine-3-carboxamide analogs, docking has been used to identify crucial interactions. nih.govresearchgate.net The pyridine ring can act as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor and acceptor. The cyanoethyl group, with its nitrile functionality, can also participate in polar interactions or occupy hydrophobic pockets within the binding site.

The identification of these hotspots is crucial for understanding the compound's mechanism of action and for designing modifications to enhance its binding affinity and selectivity. The energy score from docking, measured in kcal/mol, indicates the stability of the protein-ligand complex, with lower energies suggesting a more stable interaction. nih.govresearchgate.net

Table 1: Representative Molecular Docking Results for Pyridine-3-Carboxamide Analogs

| Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Analog A | Bacterial Wilt Pathogen | -8.910 | Not Specified |

| Analog B | Human Nitric Oxide Synthase | Not Specified | Not Specified |

| Analog C | Cyclooxygenase-1 | Not Specified | Not Specified |

| Analog D | Cyclooxygenase-2 | Not Specified | Not Specified |

This table presents representative data from studies on pyridine-3-carboxamide analogs to illustrate the type of information generated from molecular docking studies. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches have become indispensable in modern SAR investigations.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity using statistical methods. For a series of this compound analogs, a QSAR model could be developed to predict their activity based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). By analyzing a set of compounds with known activities, a mathematical model is built to predict the activity of new, untested compounds. 3D-QSAR studies on related pyridine-carboxamides have suggested that the presence of electron-withdrawing groups on aromatic rings can be favorable for activity. researchgate.net

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Ligand-Based Virtual Screening: This approach is used when the 3D structure of the target protein is unknown. It relies on the knowledge of molecules that are known to be active. A model of the active compounds (a pharmacophore) is created, and a database of compounds is screened to find others that match this model.

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, structure-based virtual screening can be employed. This involves docking a large number of compounds into the active site of the protein and scoring their potential binding affinity. nih.gov This method has been successfully used to identify novel inhibitors for various targets. nih.gov Fragment-based virtual screening is a variation of this technique that uses smaller molecular fragments to explore a larger chemical space and identify potential new leads. nih.gov

De Novo Design Principles Applied to this compound Analogues

De novo design is a computational approach that aims to design novel molecules from scratch. This method can be particularly useful for generating new chemical scaffolds. Starting with the this compound scaffold, de novo design algorithms can be used to "grow" new molecules within the active site of a target protein.

These algorithms build new molecules atom-by-atom or fragment-by-fragment, optimizing their fit and interactions with the target. This approach has been used to design novel inhibitors for various enzymes. nih.gov For example, a computational de novo design approach was used to develop pyridine-3-carboxamide inhibitors of DNA gyrase. nih.gov This powerful technique allows for the exploration of a vast chemical space and can lead to the discovery of truly novel and potent compounds.

In Vitro Biological Target Identification and Molecular Mechanism of Action Studies

Phenotypic Screening Follow-Up and Target Deconvolution Methodologies

Phenotypic screening is a foundational approach in drug discovery that involves testing compounds in cell-based or organism-based models to identify agents that induce a desired change in phenotype, without prior knowledge of the drug's molecular target. Following the identification of a hit compound like N-(1-cyanoethyl)pyridine-3-carboxamide from a phenotypic screen, the subsequent critical step is target deconvolution—the process of identifying the specific molecular target(s) responsible for the observed phenotype.

A variety of target deconvolution strategies can be employed. These methodologies are broadly categorized into direct and indirect approaches. Direct methods aim to physically isolate the protein target based on its interaction with the compound. Indirect methods, on the other hand, infer the target by observing the cellular response to the compound through genomic or proteomic profiling. The selection of a particular methodology depends on the nature of the compound and the observed phenotype.

Affinity-Based Proteomics for Direct Protein Target Engagement

Affinity-based proteomics is a powerful direct approach for identifying the protein targets of a small molecule. This technique relies on the specific binding interaction between the compound and its protein partner(s).

Design and Synthesis of Chemical Probes for Affinity Purification

To perform affinity-based proteomics, a chemical probe derived from the hit compound, in this case, this compound, would first need to be designed and synthesized. This involves modifying the original compound to incorporate a linker arm and a reporter tag, such as biotin (B1667282) or an alkyne group for click chemistry. The key considerations in probe design are:

Preservation of Biological Activity: The modification should not significantly disrupt the compound's ability to interact with its target.

Linker Position: The linker should be attached to a position on the molecule that is not critical for target binding.

Linker Length and Composition: The linker must be long enough to avoid steric hindrance and should be biocompatible.

| Probe Component | Function | Example |

| Parent Compound | Binds to the target protein | This compound |

| Linker | Provides spatial separation | Polyethylene glycol (PEG) |

| Reporter Tag | Enables purification or detection | Biotin, Alkyne, Diazirine |

Mass Spectrometry-Based Identification of Interacting Proteins

Once a suitable chemical probe is synthesized, it can be used to "pull down" its interacting proteins from a complex biological sample, such as a cell lysate. The general workflow is as follows:

The chemical probe is immobilized on a solid support (e.g., streptavidin beads if biotin-tagged).

The immobilized probe is incubated with the cell lysate, allowing the probe to bind to its target protein(s).

Non-specifically bound proteins are washed away.

The specifically bound proteins are eluted from the solid support.

The eluted proteins are identified using mass spectrometry.

The identified proteins are then considered candidate targets of this compound.

Activity-Based Protein Profiling (ABPP) for Enzyme Class Identification

Activity-Based Protein Profiling (ABPP) is a specialized chemical proteomics technique used to identify the targets of compounds that act by covalently modifying their protein targets, often within a specific enzyme class. ABPP utilizes probes that mimic the structure of the compound of interest but also contain a reactive group (a "warhead") that forms a covalent bond with an active site residue of the target enzyme, and a reporter tag for detection.

If this compound were suspected to be a covalent inhibitor, an ABPP probe would be designed. Competitive ABPP experiments could then be performed where the proteome is pre-treated with this compound before adding a broad-spectrum probe for a particular enzyme class. A decrease in labeling of a specific enzyme by the broad-spectrum probe would indicate that it is a target of this compound.

Compound-Centric Chemical Proteomics (CCCP)

Compound-Centric Chemical Proteomics (CCCP) is another affinity-based method where the compound of interest is immobilized on a solid support and used as bait to capture its interacting proteins from a cell lysate. Unlike ABPP, CCCP does not require the compound to be a covalent inhibitor. The captured proteins are then identified by mass spectrometry. This approach is particularly useful for identifying non-covalent protein-ligand interactions.

| Technique | Compound Requirement | Interaction Type |

| Affinity Purification | Modified with a tag | Covalent or Non-covalent |

| ABPP | Covalent inhibitor | Covalent |

| CCCP | Immobilizable | Covalent or Non-covalent |

Genetic Interaction Studies and Target Validation (in vitro systems)

Following the identification of candidate targets through proteomic approaches, genetic interaction studies in in vitro systems, such as cultured cells, are crucial for validating these targets. These studies involve manipulating the expression of the candidate target gene to see if it alters the cellular response to the compound.

Common techniques include:

RNA interference (RNAi) or CRISPR-Cas9-mediated knockdown/knockout: If reducing the expression of the candidate target protein diminishes the phenotypic effect of this compound, it provides strong evidence that the protein is on the compound's pathway.

Overexpression: Conversely, overexpressing the target protein might enhance or rescue the cell from the compound's effects, depending on the mechanism of action.

These genetic validation experiments are essential to confirm that the proteins identified through proteomic methods are indeed the biologically relevant targets of this compound.

Gene Knockout and Knockdown Approaches

To date, specific studies employing gene knockout or knockdown methodologies to identify the biological target of this compound have not been reported in the available scientific literature. Such approaches, which involve the targeted inactivation or suppression of specific genes, are crucial for determining the essentiality of a gene product for a compound's activity. The absence of such data indicates a significant gap in the understanding of this compound's mechanism of action.

Overexpression and Mutagenesis Studies

Similarly, publically accessible research has not detailed overexpression or site-directed mutagenesis studies involving this compound. Overexpression studies, where a target gene is expressed at higher-than-normal levels, can confer resistance to a compound, thereby identifying its target. Mutagenesis studies, which introduce specific changes into a protein's amino acid sequence, can pinpoint the precise binding site of a compound. The lack of these studies further underscores the nascent stage of research into this compound's molecular interactions.

Enzyme Inhibition and Receptor Binding Assays (in vitro)

Direct biochemical assays are fundamental to characterizing the interaction of a compound with its putative protein targets.

Determination of Inhibition Constants (IC50, Ki)

There is currently no published data detailing the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for this compound against any specific enzyme. The determination of these constants is a standard method for quantifying the potency of an inhibitor. IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while the Ki is a more absolute measure of binding affinity.

Radioligand Binding and Fluorescence Polarization Assays

Information regarding the use of radioligand binding or fluorescence polarization assays to characterize the binding of this compound to any receptor or protein target is not available in the current body of scientific literature. Radioligand binding assays are used to measure the affinity of a ligand for a receptor, while fluorescence polarization is a technique used to measure the binding of a fluorescently labeled ligand to a larger molecule.

Elucidation of Molecular Mechanisms of Action in Cell-Free and Cellular Assays (in vitro)

Understanding how a compound affects cellular processes at a molecular level is key to defining its mechanism of action.

Pathway Analysis and Signaling Cascade Modulation

Specific studies on the effects of this compound on cellular pathways or signaling cascades have not yet been reported. Pathway analysis investigates the broader biological effects of a compound, while the study of signaling cascade modulation focuses on how a compound might interfere with the transmission of molecular signals within a cell. Research in this area would be instrumental in understanding the physiological consequences of target engagement by this compound.

Proteomic and Metabolomic Profiling (in vitro cellular models)

Extensive searches for specific in vitro proteomic and metabolomic profiling studies on this compound did not yield dedicated research findings. While the broader class of pyridine-carboxamide derivatives has been subject to various biological investigations, detailed analyses focusing on the cellular protein and metabolite changes induced by this specific compound are not available in the public domain.

Proteomic and metabolomic analyses are crucial for elucidating the mechanism of action of a compound by providing a global snapshot of the changes in protein expression and metabolite levels within a cell. This type of data can reveal the molecular pathways that are perturbed by the compound, offering insights into its biological targets and off-target effects.

Typically, such studies would involve treating a relevant in vitro cellular model with this compound and subsequently analyzing the cellular lysates using techniques like mass spectrometry.

Table 1: Hypothetical Data Table for Proteomic Analysis of this compound

Below is a hypothetical representation of what a data table from a proteomic study might look like. It is important to note that the following data is illustrative and not based on actual experimental results for this compound.

| Protein Name | Gene Symbol | Fold Change | p-value | Cellular Function |

| Apoptosis regulator BAX | BAX | 2.5 | <0.05 | Apoptosis |

| Heat shock protein 90 | HSP90AA1 | -1.8 | <0.05 | Protein folding |

| Cyclin-dependent kinase 2 | CDK2 | -2.1 | <0.05 | Cell cycle |

| Caspase-3 | CASP3 | 3.2 | <0.05 | Apoptosis |

| Glutathione S-transferase P | GSTP1 | 1.9 | <0.05 | Detoxification |

Table 2: Hypothetical Data Table for Metabolomic Analysis of this compound

Similarly, the following is a hypothetical data table for a metabolomic study. This data is for illustrative purposes only and does not represent actual findings for the specified compound.

| Metabolite | Pathway | Fold Change | p-value |

| Lactic acid | Glycolysis | 2.8 | <0.05 |

| Citric acid | Krebs Cycle | -1.5 | <0.05 |

| Glutathione (reduced) | Oxidative Stress | -2.3 | <0.05 |

| Adenosine triphosphate (ATP) | Energy Metabolism | -1.9 | <0.05 |

| Pyruvic acid | Glycolysis | 2.1 | <0.05 |

Future research employing these "omics" technologies will be invaluable in characterizing the molecular pharmacology of this compound and identifying its potential therapeutic applications.

Exploration of N 1 Cyanoethyl Pyridine 3 Carboxamide in Materials Science

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

The integration of N-(1-cyanoethyl)pyridine-3-carboxamide into coordination polymers and MOFs is predicated on its ability to act as a versatile linker between metal centers. The resulting materials can form extended networks with diverse topologies and potential applications.

The design of coordination polymers incorporating this compound is guided by established principles of coordination chemistry and crystal engineering. The ligand possesses several potential donor sites for coordination with metal ions:

Pyridine (B92270) Nitrogen: The nitrogen atom of the pyridine ring is a primary and highly predictable coordination site, readily forming bonds with a wide range of metal ions. nih.gov

Amide Group: The amide linkage offers two potential coordination sites, the oxygen and the nitrogen atoms. The carbonyl oxygen is a common coordination site, acting as a Lewis base.

Nitrile Group: The nitrogen atom of the cyanoethyl group can also participate in coordination, although it is generally a weaker donor than the pyridine nitrogen or carbonyl oxygen. This site may be involved in forming bridges between metal centers or in post-synthetic modification.

The flexibility of the cyanoethyl group allows the ligand to adapt to the coordination preferences of different metal centers, potentially leading to a variety of structural outcomes. nih.gov The choice of metal ion, with its specific coordination geometry (e.g., octahedral, tetrahedral, square planar), and the reaction conditions (e.g., solvent, temperature, pH) are critical factors that direct the self-assembly process and determine the final dimensionality and topology of the framework. mdpi.com For instance, the use of different metal ions like Zn(II) and Cd(II) with the same ligand can result in frameworks of varying dimensionality, from simple dimers to 2D networks. mdpi.com

While specific crystal structures for MOFs based solely on this compound are not extensively documented, analysis of related structures provides insight into the expected coordination environments. In coordination compounds, the geometry around the metal center is defined by the number of coordinated ligands and the bond angles between them.

For example, in related pyridine-carboxylate and aminopyridine systems, metal ions like Cu(II) and Cd(II) exhibit varied coordination geometries, including square planar and octahedral. nih.gov Bond lengths between the metal center and the ligand's donor atoms are indicative of the strength of the coordination bond. Based on analogous structures, typical bond lengths can be anticipated.

| Bond Type | Typical Bond Length (Å) | Reference Compound Type |

|---|---|---|

| Metal-N (Pyridine) | 2.00 - 2.35 | Aminopyridine, Pyridine-dicarboxylate |

| Metal-O (Carboxylate/Amide) | 2.01 - 2.25 | Pyridine-tricarboxylic acid |

| Metal-N (Nitrile) | 2.08 - 2.10 | Dicyanamide complexes |

The coordination mode of the ligand—whether it acts as a monodentate, bidentate, or bridging linker—will ultimately determine the dimensionality of the resulting framework, which can range from 1D chains to 2D layers and 3D frameworks. nih.govnih.gov

Tunable Properties of Materials through this compound Inclusion

The inclusion of this compound as a building block can impart tunable properties to the resulting materials. The specific functional groups of the ligand are key to this tunability.

Porosity and Guest Selectivity: The size and shape of the pores within a MOF can be controlled by the length and geometry of the organic linker. The flexible cyanoethyl group of this compound could create dynamic pores that can adapt to different guest molecules. Furthermore, the polar cyano and amide groups lining the pores can create specific binding sites, enhancing the selectivity for certain gas or solvent molecules.

Catalytic Activity: The pyridine nitrogen and other functional groups can act as Lewis basic sites, potentially rendering the material catalytically active for certain organic reactions, such as the Knoevenagel condensation. nih.govmdpi.com The porous structure of the MOF would also allow for size-selective catalysis.

Characterization of Novel Materials incorporating this compound

A suite of analytical techniques is essential to fully characterize novel materials synthesized with this compound. These methods provide information on the structure, composition, stability, and properties of the new coordination polymers or MOFs.

| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction (SC-XRD) | Provides the precise 3D atomic arrangement, including bond lengths, bond angles, and overall crystal structure. nih.govmdpi.com |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used to monitor structural changes under different conditions. mdpi.com |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the incorporation of the ligand into the framework by identifying characteristic vibrational bands of its functional groups (e.g., C=O, C≡N, pyridine ring). mdpi.com |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and provides information about the loss of solvent molecules and decomposition of the framework. mdpi.com |

| Gas Sorption Analysis | Measures the porosity, surface area, and pore size distribution of the material, which is crucial for applications in gas storage and separation. |

| Photoluminescence Spectroscopy | Characterizes the emission and excitation properties of the material, essential for applications in sensing and optics. rsc.org |

Through these characterization methods, a comprehensive understanding of the structure-property relationships in materials derived from this compound can be established, paving the way for their targeted application in various fields of materials science.

Q & A

Q. Basic

- Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥98% purity is standard for biological testing .

- Structural confirmation :

How do computational models predict ADME properties of carboxamide-based compounds?

Advanced

Tools & Parameters :

- SwissADME : Predicts bioavailability (Lipinski rule compliance), CYP450 inhibition, and blood-brain barrier penetration .

- Key descriptors :

How to optimize reaction conditions for high-yield synthesis of this compound derivatives?

Advanced

Factors to optimize :

- Catalysts : Use HATU/DMAP for efficient amide coupling (yields >85%) .

- Solvents : DMF or THF for solubility; avoid protic solvents to prevent cyanoethyl group hydrolysis .

- Temperature : 0–5°C for acid chloride formation; room temperature for coupling .

Troubleshooting : Low yields may result from steric hindrance—introduce microwave-assisted synthesis (60°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.